1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one
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Overview
Description
1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one is a heterocyclic compound that features a fused ring system combining pyrrole and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Mechanism of Action
Target of Action
It has been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (vl) .
Mode of Action
It’s known that the compound has potential antileishmanial activity .
Biochemical Pathways
Given its antileishmanial activity, it can be inferred that it may interfere with the biochemical pathways essential for the survival and replication of the leishmania parasite .
Pharmacokinetics
In vitro pharmacokinetic studies have ascertained the stability of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound may have good oral bioavailability.
Result of Action
The compound has demonstrated potential in vitro antileishmanial activity. Among the library compounds, one derivative exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit potential antileishmanial activity
Cellular Effects
The effects of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one on various types of cells and cellular processes are currently being studied. Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study, it demonstrated inhibition in liver and spleen parasite burden in infected Balb/c mice at a dosage of 12.5 mg kg −1
Metabolic Pathways
It is expected that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being studied. It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a two-step procedure can be employed, starting with the synthesis of ethyl 2-chloromethyl-quinoline-3-carboxylate, followed by its reaction with various amines in a refluxing ethanol-acetic acid solvent system .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antileishmanial agent.
Medicine: It is explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one can be compared with other similar compounds, such as:
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound also exhibits significant biological activities and is studied for its antileishmanial properties.
3H-pyrrolo[2,3-c]quinolin-4(5H)-one: Known for its biological activity, this compound is synthesized through palladium-catalyzed reactions.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
CAS No. |
34535-42-7 |
---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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